Structural Elucidation and Molecular Characterization of Pralsetinib Hydrochloride: A Technical Guide
Structural Elucidation and Molecular Characterization of Pralsetinib Hydrochloride: A Technical Guide
Executive Summary
Pralsetinib (marketed under the brand name GAVRETO™) is a highly potent, orally bioavailable, and selective next-generation inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase[1]. It is clinically indicated for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC) and advanced or metastatic RET-mutant medullary thyroid cancer (MTC)[2].
While the active pharmaceutical ingredient (API) is often discussed in its free base form, pharmaceutical formulations frequently utilize salt forms to optimize physicochemical properties. Pralsetinib free base exhibits inherently low aqueous solubility[3]. Converting it into Pralsetinib Hydrochloride (HCl) significantly enhances its dissolution profile and bioavailability, which is a critical pharmacokinetic requirement for oral targeted therapies. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, mechanism of action, and the analytical workflows required to validate the identity of Pralsetinib HCl.
Chemical Identity and Structural Properties
Pralsetinib is a rationally designed kinase inhibitor. Its architecture is specifically tuned to exploit the hydrophobic pockets and hydrogen-bonding networks within the ATP-binding cleft of the RET kinase domain.
Nomenclature and Molecular Data
The structural complexity of Pralsetinib includes a chiral center and a specific stereochemical configuration within its cyclohexane ring.
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IUPAC Name: cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide[4].
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CAS Registry Number: 2097132-94-8 (Free Base)[4].
To facilitate a clear comparison for analytical scientists, the quantitative molecular data for both the free base and the hydrochloride salt are summarized below:
| Property | Pralsetinib (Free Base) | Pralsetinib Hydrochloride (HCl Salt) |
| Chemical Formula | C₂₇H₃₂FN₉O₂ | C₂₇H₃₂FN₉O₂ · HCl (or C₂₇H₃₃ClFN₉O₂) |
| Molecular Weight | 533.61 g/mol | 570.07 g/mol |
| Monoisotopic Exact Mass | 533.2663 Da | 533.2663 Da (measured as free base [M+H]⁺) |
| Hydrogen Bond Donors | 3 | 4 (including protonated nitrogen) |
| Hydrogen Bond Acceptors | 8 | 8 |
Structural Motifs and Pharmacological Causality
Every functional group in Pralsetinib serves a distinct mechanistic purpose:
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Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring form critical, directional hydrogen bonds with the backbone amides of the RET kinase hinge region, anchoring the molecule.
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Fluoropyrazole-Pyridine System: This highly lipophilic tail extends into the deep hydrophobic pocket of the RET active site. The fluorine atom enhances metabolic stability (preventing rapid cytochrome P450-mediated oxidation) while increasing the binding affinity via halogen-protein interactions.
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cis-Cyclohexane-1-Carboxamide Linker: The cis-geometry is not arbitrary; it acts as a rigid spacer that forces the molecule into a bioactive "U-shape" conformation, perfectly aligning the pyrimidine core and the pyrazole tail with their respective binding sub-pockets.
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(1S)-Ethyl Chiral Center: The specific S-enantiomer projects the methyl group into a sterically restricted space that is tolerated by RET but clashes with the binding pockets of off-target kinases (like VEGFR2), thereby driving the drug's high selectivity[1].
Mechanism of Action: RET Inhibition Pathway
Oncogenic RET alterations—primarily gene fusions (e.g., KIF5B-RET, CCDC6-RET) and point mutations (e.g., M918T)—lead to ligand-independent, constitutive activation of the RET kinase[5]. This hyperactivation drives downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, resulting in uncontrolled cellular proliferation and tumor survival[5].
Pralsetinib acts as an ATP-competitive inhibitor. By occupying the ATP-binding site with sub-nanomolar affinity (IC₅₀ < 0.5 nM), it prevents the autophosphorylation of RET, thereby short-circuiting these oncogenic signaling networks[1][5].
Figure 1: Mechanism of action of Pralsetinib HCl inhibiting the RET receptor tyrosine kinase pathway.
Analytical Workflows for Structural & Molecular Weight Verification
To ensure the trustworthiness and batch-to-batch consistency of Pralsetinib HCl, laboratories must employ orthogonal analytical techniques. The following self-validating protocols detail the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Figure 2: Self-validating analytical workflow for determining Pralsetinib HCl structure and weight.
Protocol 1: LC-HRMS for Molecular Weight Determination
Causality & Rationale: Pralsetinib contains multiple basic nitrogen atoms (within the pyrazole and pyrimidine rings). Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, as these functional groups readily accept protons to form the [M+H]⁺ ion.
Self-Validating System Setup: Before analyzing the sample, the system must prove it is free of carryover and accurately calibrated.
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System Suitability Test (SST): Inject a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 5 ppm.
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Blank Injection: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile) to establish a baseline and prove the absence of ghost peaks at m/z 534.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 1.0 mg of Pralsetinib HCl and dissolve it in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution of the salt[6]. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes. Reasoning: The acidic mobile phase maintains the analyte in its protonated state, ensuring sharp peak shapes and efficient ionization.
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Mass Spectrometry Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Scan range: m/z 100–1000.
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Data Analysis: Extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 534.2741. Confirm that the isotopic distribution matches the theoretical pattern for C₂₇H₃₃FN₉O₂⁺ (accounting for the naturally occurring ¹³C isotopes).
Protocol 2: Multi-Nuclear NMR for Structural Elucidation
Causality & Rationale: While mass spectrometry confirms the molecular formula, it cannot differentiate between structural isomers or confirm the cis-geometry of the cyclohexane ring. NMR is required to map the exact atomic connectivity. Pralsetinib HCl is analyzed in Deuterated Dimethyl Sulfoxide (DMSO-d₆) due to its limited solubility in less polar deuterated solvents like Chloroform-d[6].
Self-Validating System Setup:
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Shimming and Tuning: Perform automated 3D shimming on the DMSO-d₆ lock signal.
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Preliminary 1D Check: Acquire a rapid 1-scan ¹H spectrum to verify the solvent peak (2.50 ppm for DMSO, 3.33 ppm for H₂O) and ensure the sample concentration is sufficient before committing to overnight 2D acquisitions.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of Pralsetinib HCl in 0.6 mL of DMSO-d₆. Transfer the clear solution to a 5 mm precision NMR tube.
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1D ¹H-NMR Acquisition: Acquire the proton spectrum at 400 MHz or higher.
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Key Diagnostic Signals: Look for the highly deshielded aromatic protons of the pyridine and pyrimidine rings (typically 7.5–9.0 ppm). The broad singlet corresponding to the protonated amine/HCl salt will exchange with residual water but can often be observed downfield.
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1D ¹³C-NMR Acquisition: Acquire the carbon spectrum. Verify the presence of exactly 27 distinct carbon environments. The presence of the fluorine atom will cause characteristic ¹³C-¹⁹F spin-spin splitting (doublets) for the carbons in the fluoropyrazole ring.
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2D NMR (COSY & HSQC):
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Run a ¹H-¹H COSY experiment to trace the spin systems within the cyclohexane ring, confirming the cis-1,4-disubstitution pattern based on the coupling constants (J-values) of the axial and equatorial protons.
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Run a ¹H-¹³C HSQC experiment to correlate all protons to their directly attached carbons, definitively assigning the methoxy group (-OCH₃) and the two distinct methyl groups on the pyrimidine and pyrazole rings.
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Conclusion
The characterization of Pralsetinib HCl demands a rigorous, multi-faceted analytical approach. Its molecular weight (570.07 g/mol as the HCl salt) and complex structural motifs—including a fluoropyrazole tail and a cis-cyclohexane linker—are meticulously designed to selectively inhibit the RET kinase pathway. By utilizing self-validating LC-HRMS and NMR workflows, pharmaceutical scientists can unequivocally confirm the identity, structural integrity, and purity of this critical targeted oncology therapeutic.
